2-Oxo-1-pentylpyridine-4-carboxylic acid
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Overview
Description
2-Oxo-1-pentylpyridine-4-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a pentyl group at the 1-position, a carboxylic acid group at the 4-position, and a keto group at the 2-position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-pentylpyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . The reaction conditions typically involve heating the reaction mixture in an organic solvent, such as ethyl acetate, in the presence of water, followed by evaporation of the reaction mixture under reduced pressure and hydrolysis in aqueous sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-pentylpyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups, such as the keto and carboxylic acid groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the keto group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Oxo-1-pentylpyridine-4-carboxylic acid has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of 2-Oxo-1-pentylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological effects . Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
2-Oxo-1-pentylpyridine-4-carboxylic acid can be compared with other similar compounds, such as pyridine-2-carboxylic acid and pyrrolidine derivatives . These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity. Similar compounds include:
- Pyridine-2-carboxylic acid
- Pyrrolidine derivatives
- Pyrazolo[3,4-b]quinolinones
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-oxo-1-pentylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-2-3-4-6-12-7-5-9(11(14)15)8-10(12)13/h5,7-8H,2-4,6H2,1H3,(H,14,15) |
InChI Key |
GDUOYFRZSHLXOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=CC(=CC1=O)C(=O)O |
Origin of Product |
United States |
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